4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole
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Overview
Description
4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is a heterocyclic compound that combines the structural features of benzotriazole and oxazole Benzotriazole is known for its versatility in synthetic chemistry, while oxazole is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole typically involves the reaction of benzotriazole derivatives with oxazole precursors. One common method is the condensation of 1-cyanoalkylbenzotriazoles with hydrazine hydrate, followed by deamination with sodium nitrite . Another approach involves the use of N,N-bis(benzotriazolylmethyl)alkyl/aryl amines treated with ketones in the presence of samarium diiodide in tetrahydrofuran (THF)/hexamethylphosphoramide (HMPA) to afford oxazolidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for large-scale production would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce simpler oxazole compounds .
Scientific Research Applications
4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole involves its interaction with molecular targets through its benzotriazole and oxazole moieties. The benzotriazole group can stabilize radicals and negative charges, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to bind to enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its use as a corrosion inhibitor and in the synthesis of heterocyclic compounds.
Oxazole: A versatile heterocycle used in pharmaceuticals and agrochemicals.
1,2,4-Triazole: Another heterocyclic compound with applications in medicinal chemistry.
Uniqueness
4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is unique due to its combination of benzotriazole and oxazole functionalities, which confer distinct electronic and steric properties
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-10(9(2)17-14-8)7-16-12-6-4-3-5-11(12)13-15-16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUCIRABYRFTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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